molecular formula C19H16FN3O3S B2560381 2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958708-85-5

2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2560381
CAS RN: 958708-85-5
M. Wt: 385.41
InChI Key: HPYMACCBICYDDN-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

The synthesized compound exhibits varying degrees of inhibition against microorganisms. Researchers have investigated its potential as an antibacterial and antifungal agent, making it a promising candidate for combating infections .

mGlu2 Receptor Modulation

The compound has been studied as a ligand for the metabotropic glutamate receptor subtype 2 (mGlu2). Specifically, it acts as a potent negative allosteric modulator (NAM) of mGlu2. This receptor is implicated in various neurological processes, and targeting it could have therapeutic implications for conditions such as anxiety, depression, and schizophrenia .

Antiproliferative Activity

Researchers have explored the antiproliferative effects of this compound. It may inhibit cell growth and proliferation, making it relevant for cancer research. Further investigations are needed to understand its mechanism of action and potential clinical applications .

Suzuki–Miyaura Coupling

The compound’s structure suggests that it could serve as a valuable building block in organic synthesis. Specifically, it may participate in Suzuki–Miyaura coupling reactions, a powerful method for creating carbon-carbon bonds. Researchers have evaluated various boron reagents for this purpose, and this compound could be a useful addition to the toolbox .

properties

IUPAC Name

2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-26-13-8-6-12(7-9-13)23-18(15-10-27(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYMACCBICYDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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